2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene

Descripción

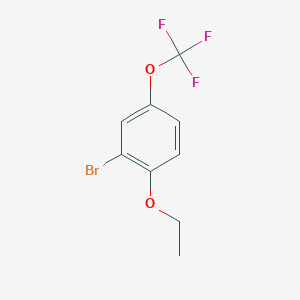

2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is a brominated aromatic compound featuring three distinct substituents: a bromine atom at position 2, an ethoxy group at position 1, and a trifluoromethoxy group at position 4 (Figure 1). This substitution pattern creates a unique electronic and steric environment, making it valuable in synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. The trifluoromethoxy group is strongly electron-withdrawing, while the ethoxy group is electron-donating, leading to a polarized aromatic ring system that can influence reactivity in organic transformations.

Propiedades

IUPAC Name |

2-bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-2-14-8-4-3-6(5-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUATZBRJLHRCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596207 | |

| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200956-50-9 | |

| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene typically involves the bromination of 1-ethoxy-4-(trifluoromethoxy)benzene. One common method is the reaction of 1-ethoxy-4-(trifluoromethoxy)benzene with bromine in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control systems to maintain reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Lithium Diisopropylamide (LIDA): Used in reactions to generate phenyllithium intermediates.

Major Products Formed

Substituted Benzene Derivatives: Products formed from substitution reactions, such as phenylboronic acids.

Phenyllithium Compounds: Formed during reactions with lithium diisopropylamide.

Aplicaciones Científicas De Investigación

2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. For example, in Suzuki-Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The presence of the trifluoromethoxy group can influence the reactivity and selectivity of the compound in these reactions .

Comparación Con Compuestos Similares

Substituent Position Effects

a. Para-Substituted Analogues

1-Bromo-4-(trifluoromethoxy)benzene (bromo at position 1, trifluoromethoxy at position 4) is a widely studied compound in Pd-catalyzed direct arylations. shows that this para-substituted derivative reacts efficiently with heteroarenes like 2-methylthiophene, achieving yields up to 95% under mild conditions (1 mol% Pd(OAc)₂, 150°C, DMA) . The para arrangement minimizes steric hindrance, enabling high reactivity.

b. Meta- and Ortho-Substituted Analogues

1-Bromo-3-(trifluoromethoxy)benzene and 1-bromo-2-(trifluoromethoxy)benzene exhibit reduced reactivity compared to their para-substituted counterpart. For example, 1-bromo-3-(trifluoromethoxy)benzene reacts with benzothiophene to yield 69–89% products, slightly lower than the para isomer . Ortho-substituted derivatives (e.g., 1-bromo-2-(trifluoromethoxy)benzene) face significant steric hindrance, which can further reduce reaction efficiency .

Comparison with Target Compound: 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene introduces an ethoxy group at position 1, adjacent to bromine at position 2.

Electronic Effects of Substituents

a. Electron-Withdrawing vs. Donating Groups

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing (-I effect), which activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic processes. In contrast, the ethoxy group (-OCH₂CH₃) is electron-donating (+I effect), creating a polarized electronic environment in the target compound.

b. Comparative Reactivity

Compounds with mixed substituents, such as 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (), demonstrate tolerance to additional electron-withdrawing groups (e.g., -F), achieving 93% yields in Pd-catalyzed reactions . The target compound’s ethoxy group may counteract the electron-withdrawing effects of -OCF₃, altering regioselectivity or reaction rates compared to halogen-only derivatives.

Steric Considerations

a. Substituent Bulk The ethoxy group in this compound introduces more steric bulk than smaller substituents like methyl or halogens.

b. Impact on Reaction Yields

Steric hindrance from ortho substituents is evident in compounds like 1-bromo-2-chloro-4-(trifluoromethoxy)benzene (), which may require harsher reaction conditions or specialized catalysts . Similarly, the target compound’s ethoxy group could necessitate optimized catalytic systems to maintain high yields.

Physical Properties

a. Boiling Points and Solubility

The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMA, DMF) compared to fully halogenated derivatives. For instance, 1-bromo-4-(trifluoromethoxy)benzene has a boiling point of 153–155°C and a density of 1.62 g/cm³ (), while ethoxy-containing derivatives may exhibit lower melting points due to reduced symmetry .

b. Safety and Handling

Compounds with multiple halogens (e.g., 1-bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene, ) often require stringent safety protocols due to toxicity . The target compound’s ethoxy group may reduce volatility compared to fully halogenated analogues, altering handling requirements.

Data Tables

Table 1: Reactivity of Bromo-Trifluoromethoxybenzenes in Pd-Catalyzed Arylations

Actividad Biológica

2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is an aromatic compound characterized by its unique functional groups, including bromine, ethoxy, and trifluoromethoxy. Its molecular formula is CHBrFO, with a molecular weight of approximately 285.06 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound can be achieved through several methods, which allow for the efficient production of the compound in laboratory settings. The presence of both ethoxy and trifluoromethoxy groups may influence its reactivity and biological activity, distinguishing it from structurally similar compounds.

The mechanism of action for compounds similar to this compound often involves interaction with tubulin, leading to the destabilization of microtubules. This interaction can result in cell cycle arrest and apoptosis in cancer cells. For example, certain derivatives have been shown to bind at the colchicine site on tubulin, inhibiting polymerization and disrupting normal cell division .

Comparative Analysis

A comparative analysis of structurally related compounds reveals insights into the potential biological activity of this compound. The following table summarizes similar compounds and their activities:

| Compound Name | Molecular Formula | IC (nM) | Similarity Index |

|---|---|---|---|

| 1-Bromo-2-(trifluoromethoxy)benzene | CHBrFO | 25 | 0.83 |

| 2-Bromo-4-fluoro-1-methoxybenzene | CHBrF | 30 | 0.87 |

| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | CHBrFO | 22 | 0.89 |

| 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | CHBrFO | 35 | 0.91 |

The data indicates that the presence of trifluoromethoxy and ethoxy groups may enhance biological activity compared to other halogenated benzene derivatives.

Case Studies

While specific case studies on the biological activity of this compound are scarce, analogous studies have demonstrated the efficacy of similar compounds in treating various cancers. For instance, a study highlighted the significant antiproliferative effects of a related compound in MCF-7 breast cancer cells, leading to a deeper investigation into its mechanism involving tubulin inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.